molecular formula C15H21NO B13760099 1-(4-Benzylpiperidin-1-yl)propan-1-one CAS No. 560100-73-4

1-(4-Benzylpiperidin-1-yl)propan-1-one

Katalognummer: B13760099
CAS-Nummer: 560100-73-4
Molekulargewicht: 231.33 g/mol
InChI-Schlüssel: KJVSZXGBRRXABM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Benzylpiperidin-1-yl)propan-1-one is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and a propanone group attached to the carbon atom adjacent to the nitrogen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperidin-1-yl)propan-1-one typically involves the reaction of 4-benzylpiperidine with propanone under specific conditions. One common method is the reductive amination of 4-benzylpiperidine with propanone in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a suitable solvent like methanol or ethanol at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow processes and the use of catalytic systems to enhance the yield and purity of the final product. The choice of catalysts, solvents, and reaction conditions is optimized to ensure cost-effectiveness and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Benzylpiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of benzylpiperidine carboxylic acid.

    Reduction: Formation of 1-(4-Benzylpiperidin-1-yl)propan-1-ol.

    Substitution: Formation of halogenated or nitrated derivatives of the benzyl group.

Wissenschaftliche Forschungsanwendungen

1-(4-Benzylpiperidin-1-yl)propan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Benzylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Benzyl-4-piperidone: A related compound with a similar structure but different functional groups.

    1-(4-Benzoylpiperazin-1-yl)propan-1-one: Another piperidine derivative with distinct chemical properties.

Uniqueness

1-(4-Benzylpiperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzyl and propanone groups provide versatility in chemical synthesis and potential for diverse applications in research and industry.

Eigenschaften

CAS-Nummer

560100-73-4

Molekularformel

C15H21NO

Molekulargewicht

231.33 g/mol

IUPAC-Name

1-(4-benzylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C15H21NO/c1-2-15(17)16-10-8-14(9-11-16)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3

InChI-Schlüssel

KJVSZXGBRRXABM-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)N1CCC(CC1)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.